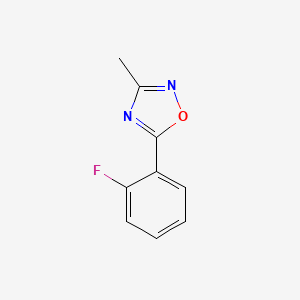

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGFIGWXLOGLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions of amidoximes with carboxylic acid derivatives or their equivalents. The key steps include:

- Formation of amidoximes from substituted benzonitriles.

- Cyclodehydration or cyclization to form the oxadiazole ring.

- Introduction of substituents on the phenyl ring prior to or during ring closure.

These methods are often tailored to accommodate the fluorine substituent on the phenyl ring and the methyl group on the oxadiazole ring.

Preparation of Benzamidoximes as Key Intermediates

A common precursor in the synthesis of 1,2,4-oxadiazoles is the benzamidoxime derivative, which can be prepared by the reaction of substituted benzonitriles with hydroxylamine hydrochloride under basic conditions:

- Procedure: A mixture of 2-fluorobenzonitrile and catalytic 8-hydroxyquinoline in ethanol is treated dropwise with hydroxylamine hydrochloride and potassium carbonate solutions simultaneously at room temperature. The reaction is then refluxed for 1 hour.

- Workup: After cooling, the solvent is removed, and the residue is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated to yield pure benzamidoximes.

- This step is crucial for introducing the 2-fluorophenyl substituent into the amidoxime intermediate (which will form the oxadiazole ring).

Cyclization to 1,2,4-Oxadiazole Ring

The benzamidoximes undergo cyclization with appropriate acylating agents or carboxylic acid derivatives to form the 1,2,4-oxadiazole ring. Common cyclization methods include:

- Use of Dehydrating Agents: Phosphoryl chloride (POCl3) or acetic anhydride are employed to promote ring closure by dehydrating the amidoxime-acyl intermediate.

- Reaction Conditions: Typically carried out under reflux or elevated temperatures in solvents such as acetonitrile or ethanol.

- Yield: Moderate to good yields (50–80%) are reported depending on the substituents and reaction conditions.

Specific Synthesis Route for 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

A representative synthetic route based on the literature involves the following steps:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Preparation of 2-fluorobenzamidoxime | 2-fluorobenzonitrile + hydroxylamine hydrochloride + K2CO3 in EtOH, reflux 1 h | Formation of benzamidoxime intermediate | ~85 |

| 2. Acylation with acetyl chloride or equivalent | Acetyl chloride or acetohydrazide + amidoxime in presence of EDCI/HOBt or POCl3 | Formation of N-acylamidoxime intermediate | - |

| 3. Cyclodehydration to oxadiazole | Heating with POCl3 or acetic anhydride under reflux | Ring closure to 1,2,4-oxadiazole | 60–75 |

This route ensures the methyl group at the 3-position is introduced via the acylating agent (acetyl chloride or acetohydrazide), while the 2-fluorophenyl group is retained from the starting benzonitrile.

Alternative Approaches and Catalysts

- Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the cyclization step, reducing reaction times significantly while maintaining yields.

- Use of Triphenylphosphine and Hexachloroethane: For intramolecular cyclization of hydrazide intermediates to oxadiazoles, triphenylphosphine and C2Cl6 can be employed, providing efficient ring closure.

- Staudinger Reaction: Diazidoglyoxime esters treated with triphenylphosphine followed by intramolecular aza-Wittig reaction can yield bis-1,2,4-oxadiazole derivatives, illustrating an advanced synthetic methodology applicable to related compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime formation + Cyclodehydration | 2-fluorobenzonitrile + hydroxylamine hydrochloride | K2CO3, POCl3 or acetic anhydride | Reflux in ethanol or acetonitrile | Straightforward, moderate to high yield | Requires careful control of temperature and stoichiometry |

| Microwave-assisted cyclization | Similar to above | Microwave irradiation | Short reaction time | Faster synthesis | Requires microwave reactor |

| Hydrazide intermediate cyclization | Hydrazide + triphenylphosphine + hexachloroethane | Room temp to reflux | High selectivity | Efficient ring closure | Sensitive to moisture |

| Diazidoglyoxime ester route | Diazidoglyoxime + aromatic acyl chlorides | Triethylamine, triphenylphosphine | Room temp to reflux | Novel, high yield | Requires handling of azides |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The oxadiazole ring facilitates nucleophilic substitution at nitrogen or carbon positions. Key reactions include:

Example : Reduction with LiAlH₄ cleaves the oxadiazole ring, yielding hydrazine intermediates. Hydrolysis under basic conditions (NaOH/THF) produces carboxylic acids via ring opening .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophiles to meta positions due to fluorine’s electron-withdrawing effect:

Note : Bromination at the meta position is corroborated by the synthesis of 3-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole under similar conditions.

Oxidation Reactions

The methyl group at position 3 undergoes oxidation to form carboxylic acids:

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 3-Carboxy-5-(2-fluorophenyl) oxadiazole | |

| H₂O₂/Fe³⁺ | Acetic acid, 60°C | Oxadiazole N-oxide |

Mechanism : Oxidation of the methyl group proceeds via radical intermediates, forming a stable carboxylate .

Cross-Coupling Reactions

The fluorine substituent enables palladium-catalyzed couplings for structural diversification:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl oxadiazoles | |

| Buchwald-Hartwig | NH₂Ar, Pd₂(dba)₃, Xantphos, t-BuONa | Aminated derivatives |

Example : Arylation with iodobenzene under microwave irradiation yields 2,5-diaryl oxadiazoles .

Ring-Opening and Functionalization

Acidic or basic conditions cleave the oxadiazole ring for downstream modifications:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| HCl (conc.) | Reflux, 12 h | Hydrazide intermediates | |

| NH₂NH₂·H₂O | Ethanol, 80°C | Thiosemicarbazide analogs |

Application : Ring-opening with NaOH/THF produces dihydroxymethyl intermediates for polymer synthesis .

Biological Activity Correlation

Structural modifications impact bioactivity:

| Derivative | Modification | Biological Activity (IC₅₀) | References |

|---|---|---|---|

| 5-Amino substituted | NH₂ at position 5 | Tubulin inhibition (8.2 nM) | |

| 3-Carboxy substituted | COOH at position 3 | HDAC inhibition (20 nM) |

Key Insight : Fluorine enhances metabolic stability, while electron-withdrawing groups improve enzyme-binding affinity .

Comparative Reactivity

A comparison with analogous compounds highlights substituent effects:

| Compound | Reactivity Difference | Cause |

|---|---|---|

| 5-(4-Fluorophenyl) analog | Faster electrophilic substitution | Para-fluorine’s weaker deactivation |

| 3-Phenyl-1,2,4-oxadiazole | Reduced oxidation stability | Lack of methyl group |

Aplicaciones Científicas De Investigación

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole varies depending on its application:

Antimicrobial Activity: The compound interacts with microbial cell membranes, leading to increased permeability and cell lysis.

Anticancer Activity: It inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

- Structure : Para-bromophenyl substituent instead of ortho-fluorophenyl.

- Properties : Bromine’s larger atomic radius and polarizability increase molecular weight (MW: 279.1 g/mol) and alter electronic effects compared to fluorine. Demonstrates moderate yields (36%) in coupling reactions .

- Applications : Used in BioA enzyme inhibitor development .

5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

5-(Dichloromethyl)-3-methyl-1,2,4-oxadiazole

- Structure : Dichloromethyl group at position 4.

- Synthesis: Generated via dehalogenation of 5-(trichloromethyl)-3-methyl-1,2,4-oxadiazole, yielding 91% in ethanol .

- Reactivity : Participates in nucleophilic substitution to form hypodiphosphates .

Heterocyclic Analogues

Oxazole and Furan Derivatives

Isomeric Oxadiazoles

- Example : 2-Methyl-1,2,4-oxadiazole vs. 5-methyl-1,2,4-oxadiazole.

- Impact : Isomers exhibit lower receptor affinities, emphasizing the critical role of substituent positioning .

Fluorinated Analogues

5-(4-Fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine

5-(2-Methoxystyryl)-3-methyl-1,2,4-oxadiazole

- Structure : Styryl group with methoxy substitution.

- Properties : Extended conjugation increases UV absorption, useful in photophysical studies .

Actividad Biológica

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the fluorine atom in the phenyl ring is significant as it can enhance biological activity through various mechanisms, including increased lipophilicity and altered electronic properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown cytotoxic effects on prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values ranging from 0.67 to 0.87 µM .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 . Molecular docking studies suggest strong interactions with tubulin, which is critical for cancer cell proliferation .

Antimicrobial Activity

This compound also displays significant antimicrobial properties:

- Bacterial Inhibition : It has been tested against various bacterial strains, showing effective inhibition against Staphylococcus aureus and E. coli at concentrations ranging from 4 to 32 µg/mL .

- Fungal Activity : The compound exhibits antifungal activity against strains like Rhizoctonia solani, indicating its potential as a fungicide in agricultural applications .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural features. Modifications to the oxadiazole ring or the substituents on the phenyl group can significantly alter potency:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Structure | 0.67 - 0.87 | Anticancer |

| Derivative A | Structure | 0.42 | Anticancer |

| Derivative B | Structure | 24.14 | Antibacterial |

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effects on leukemia cell lines and found significant cytotoxicity compared to standard treatments like doxorubicin . This highlights its potential as a lead compound in cancer drug development.

- Agricultural Applications : In agricultural trials, derivatives of this compound showed moderate nematocidal activity against Meloidogyne incognita and strong antibacterial effects against Xanthomonas oryzae . This suggests that modifications to the oxadiazole framework can yield effective agrochemicals.

Q & A

Q. What are the recommended synthetic routes for 5-(2-fluorophenyl)-3-methyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclization of amidoxime precursors with carboxylic acid derivatives. For example, refluxing a chloromethyl oxadiazole intermediate (e.g., 3-phenyl-5-chloromethyl-1,2,4-oxadiazole) with potassium carbonate in acetonitrile for 10 hours, followed by recrystallization from ethyl acetate, yields crystalline products suitable for X-ray analysis . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Temperature : Prolonged reflux (~80°C) ensures complete cyclization.

- Purification : Recrystallization from ethyl acetate improves purity (>95%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and fluorophenyl groups), confirming steric interactions and planarity .

- NMR : identifies electronic effects of the fluorine substituent (e.g., chemical shifts at ~-110 ppm for ortho-fluorine).

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., CHFNO) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this oxadiazole derivative?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with biological activity (e.g., antipicornaviral effects) .

- Simulate substituent effects (e.g., fluorine’s electron-withdrawing impact on ring electronics) .

Q. How do structural modifications (e.g., fluorophenyl position) influence bioactivity in pharmacological assays?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

- Fluorine position : Ortho-fluorine (vs. para) increases steric hindrance, reducing binding to cytochrome P450 enzymes but enhancing metabolic stability .

- Methyl group : The 3-methyl group on the oxadiazole ring improves lipophilicity (logP ~2.5), facilitating blood-brain barrier penetration in CNS-targeted studies .

- Assay design : Use MTT assays for cytotoxicity profiling (IC values) and ROS scavenging tests for antioxidant potential .

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50}50 values) be resolved?

Methodological Answer: Discrepancies often arise from:

Q. What advanced analytical strategies address challenges in quantifying trace impurities during synthesis?

Methodological Answer:

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (254 nm) and ESI-MS to identify byproducts (e.g., uncyclized amidoximes).

- Limits of detection : Achieve ≤0.1% impurity quantification using calibration curves with authentic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.